molecular formula C21H19N3O3S2 B140695 Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide CAS No. 139298-36-5

Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide

Cat. No. B140695
CAS RN: 139298-36-5
M. Wt: 425.5 g/mol
InChI Key: VZXNRBMIDYTLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. This dye is used to detect the presence of amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease.

Mechanism of Action

Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding causes the dye to become fluorescent, allowing for the detection of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T is not known to have any significant biochemical or physiological effects on living organisms.

Advantages and Limitations for Lab Experiments

One advantage of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its high sensitivity and specificity for amyloid fibrils. This dye is also relatively easy to use and can be detected using standard laboratory equipment. One limitation of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its potential to bind to other proteins and molecules, leading to false positives in experiments.

Future Directions

There are several future directions for the use of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T in scientific research. One area of focus is the development of new drugs for the treatment of neurodegenerative diseases. Thioflavin T can be used to screen potential drug candidates for their ability to inhibit the formation of amyloid fibrils. Another area of focus is the development of new imaging techniques for the detection of amyloid fibrils in living organisms. Thioflavin T can be used in conjunction with other imaging agents to develop new methods for the early detection of neurodegenerative diseases.

Synthesis Methods

Thioflavin T can be synthesized using a variety of methods, including the reaction of 4-methylphenylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine. Alternatively, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T can be synthesized by the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine.

Scientific Research Applications

Thioflavin T is commonly used in scientific research to detect the presence of amyloid fibrils. This dye binds to the beta-sheet structure of amyloid fibrils, causing the dye to become fluorescent. This fluorescence can then be detected using a variety of methods, including fluorescence microscopy and spectroscopy. Thioflavin T is also used in the development of new drugs for the treatment of neurodegenerative diseases.

properties

CAS RN

139298-36-5

Product Name

Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(Z)-1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C21H19N3O3S2/c1-13-3-7-16(8-4-13)14(2)23-24-19(25)12-27-17-9-5-15(6-10-17)11-18-20(26)22-21(28)29-18/h3-11H,12H2,1-2H3,(H,24,25)(H,22,26,28)/b18-11+,23-14-

InChI Key

VZXNRBMIDYTLFN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)/C

SMILES

CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C

synonyms

N-[1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide

Origin of Product

United States

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